[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
Overview
Description
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is an organofluorine compound with the molecular formula C10H7F3OS. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further study.
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Trifluoromethyl-containing compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol typically involves the trifluoromethylation of benzothiophene derivatives. One common method includes the reaction of benzothiophene with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor for developing pharmaceuticals with potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.
Uniqueness
[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is unique due to its specific combination of the trifluoromethyl group and benzothiophene core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[6-(trifluoromethyl)-1-benzothiophen-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWDYXJALHFKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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